1-Chloro-6-methoxyisoquinolin-3(2H)-one
Overview
Description
1-Chloro-6-methoxyisoquinolin-3(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. The presence of a chlorine atom at the first position and a methoxy group at the sixth position on the isoquinoline ring makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Mechanism of Action
Mode of Action
The mode of action of 1-Chloro-6-methoxyisoquinolin-3-ol is not well-documented. As a derivative of isoquinoline, it may share some of the chemical properties of this class of compounds. Isoquinolines are known to be weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can undergo quaternization and conversion to N-oxides . .
Pharmacokinetics
It is also known to inhibit CYP1A2 . These properties may impact the bioavailability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-6-methoxyisoquinolin-3(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with the appropriate isoquinoline derivative.
Methoxylation: The methoxy group is introduced at the sixth position using methanol (CH3OH) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Cyclization: The final step involves cyclization to form the isoquinolin-3(2H)-one structure, which can be achieved using various cyclization agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-6-methoxyisoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-Chloro-6-methoxyisoquinolin-3(2H)-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying its effects on biological systems and its potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties and its role in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Chloroisoquinoline: Lacks the methoxy group at the sixth position.
6-Methoxyisoquinoline: Lacks the chlorine atom at the first position.
Isoquinolin-3(2H)-one: Lacks both the chlorine and methoxy groups.
Uniqueness
1-Chloro-6-methoxyisoquinolin-3(2H)-one is unique due to the presence of both the chlorine atom and the methoxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-chloro-6-methoxy-2H-isoquinolin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-7-2-3-8-6(4-7)5-9(13)12-10(8)11/h2-5H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFXBUQQGYMWAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=O)NC(=C2C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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